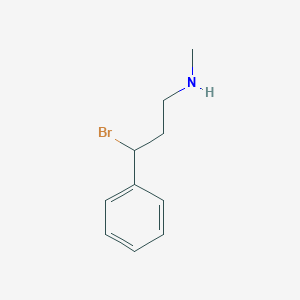

(3-Bromo-3-phenyl-propyl)-methyl-amine

Description

(3-Bromo-3-phenyl-propyl)-methyl-amine is a brominated tertiary amine characterized by a propyl backbone substituted with a bromine atom and a phenyl group at the 3-position, along with a methylamine group. Its molecular formula is C₁₀H₁₄BrN, with a molecular weight of 228.13 g/mol. The compound’s structure combines aromatic (phenyl) and halogenated (bromine) features, influencing its physicochemical properties and reactivity. Characterization typically involves NMR, IR, and HRMS to confirm structure and purity .

Properties

Molecular Formula |

C10H14BrN |

|---|---|

Molecular Weight |

228.13 g/mol |

IUPAC Name |

3-bromo-N-methyl-3-phenylpropan-1-amine |

InChI |

InChI=1S/C10H14BrN/c1-12-8-7-10(11)9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3 |

InChI Key |

NMCAGDNOVOBZOF-UHFFFAOYSA-N |

Canonical SMILES |

CNCCC(C1=CC=CC=C1)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (3-Bromo-3-phenyl-propyl)-methyl-amine | C₁₀H₁₄BrN | 228.13 | 3-Bromo, 3-phenyl, methylamine |

| (3-Bromo-2,2-dimethylpropyl)(methyl)amine | C₆H₁₄BrN | 180.09 | 3-Bromo, 2,2-dimethyl, methylamine |

| [(3-Bromophenyl)methyl][3-(dimethylamino)propyl]amine | C₁₂H₁₉BrN₂ | 271.20 | 3-Bromophenyl, dimethylamino-propyl |

| (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine | C₉H₁₃BrN₂ | 229.12 | Pyridine ring, 6-bromo, isopropyl |

| [1-(4-bromophenyl)propyl][(3-fluorophenyl)methyl]amine | C₁₆H₁₇BrFN | 322.22 | 4-Bromophenyl, 3-fluorophenyl |

Key Observations :

- Steric and Electronic Effects : The phenyl group in this compound introduces steric bulk and aromatic π-system interactions, which are absent in aliphatic analogs like (3-Bromo-2,2-dimethylpropyl)(methyl)amine. This difference impacts solubility and reactivity in substitution reactions .

- Heterocyclic vs. Aromatic Systems : The pyridine ring in (6-Bromo-pyridin-3-ylmethyl)-isopropyl-amine introduces basic nitrogen , enhancing hydrogen-bonding capability compared to purely aromatic systems .

Physicochemical Properties

Data from related bromo-amine derivatives suggest trends in properties such as logP (lipophilicity) and water solubility :

*Estimates based on substituent contributions (bromine and phenyl increase logP and reduce solubility).

Key Insights :

- The bromine atom and phenyl group in this compound significantly increase lipophilicity compared to non-aromatic analogs like Isopropyl-(2-methoxy-ethyl)-methyl-amine. This property enhances membrane permeability but may reduce aqueous solubility .

- Molecular volume correlates with steric hindrance, affecting interactions in biological systems or catalytic processes .

Preparation Methods

Friedel-Crafts Alkylation and Subsequent Bromination

A common approach involves Friedel-Crafts alkylation to introduce the phenylpropyl backbone, followed by bromination. For example:

-

Friedel-Crafts Alkylation : React cinnamonitrile with benzene under acidic conditions to form 3,3-diphenylpropionitrile, then hydrogenate to 3,3-diphenylpropylamine.

-

Bromination : Introduce bromine via electrophilic substitution or radical halogenation. For instance, N-bromosuccinimide (NBS) in dimethylformamide (DMF) or CCl₄ can selectively brominate the alkyl chain.

Key Considerations :

Reductive Amination with Bromine Incorporation

Reductive amination offers a direct route to methylamine derivatives. Adapted from methods for N-methyl-3,3-diphenylpropylamine:

-

Schiff Base Formation : React 3,3-diphenylpropylamine with aldehyde (e.g., formaldehyde) to form an imine.

-

Methylation and Bromination : Methylate the Schiff base using methyl iodide or dimethyl sulfate, followed by bromination at the α-carbon.

Example Reaction Pathway :

Detailed Synthetic Methods

Method 2: Mitsunobu Reaction for Precision Bromination

-

Alcohol Intermediate : Prepare (S)-3-chloro-1-phenylpropan-1-ol via asymmetric synthesis.

-

Bromine Coupling : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to replace chlorine with bromine.

-

Methylation : Treat the brominated alcohol with methylamine in the presence of a reducing agent (e.g., NaBH₄).

Advantages :

-

Avoids harsh conditions like UV irradiation.

Reaction Optimization and Challenges

Solvent and Catalyst Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.